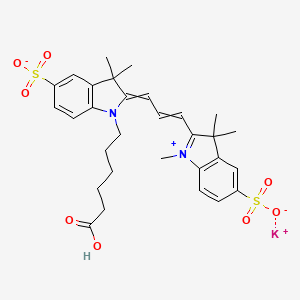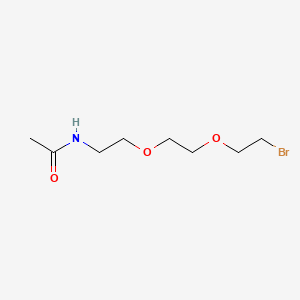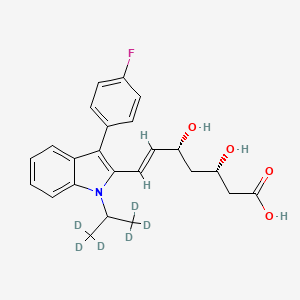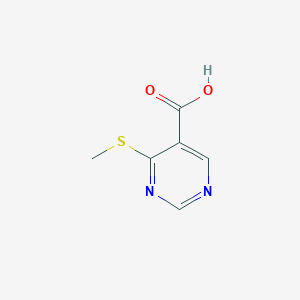
1121756-11-3 (Inner salt); 1941997-61-0 (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine3 carboxylic acid is a water-soluble fluorescent dye that emits orange light. It is widely used in various scientific fields due to its high hydrophilicity and negative charge at neutral pH. This compound is particularly valued for its application in labeling biomolecules such as proteins and nucleic acids, making it a crucial tool in molecular biology and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 carboxylic acid is synthesized through a series of chemical reactions involving the introduction of sulfonate groups to enhance water solubility. The synthesis typically involves the reaction of indole derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of Sulfo-Cyanine3 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk quantities and stored under specific conditions to maintain its stability and fluorescence properties .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine3 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications
Common Reagents and Conditions
Common reagents used in reactions with Sulfo-Cyanine3 carboxylic acid include carbodiimides for activating the carboxylic acid group, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents like DMF or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting Sulfo-Cyanine3 carboxylic acid with amines can yield amide derivatives, which are useful for labeling proteins and other biomolecules .
Applications De Recherche Scientifique
Sulfo-Cyanine3 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in labeling nucleic acids and proteins for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to track biological processes.
Industry: Applied in the development of biosensors and other analytical tools .
Mécanisme D'action
The mechanism of action of Sulfo-Cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds and sulfonate groups, which enhance its photostability and fluorescence intensity. The compound interacts with biomolecules through covalent bonding, allowing for precise labeling and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfo-Cyanine5 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
- Alexa Fluor® 555
- DyLight™ 555
Uniqueness
Sulfo-Cyanine3 carboxylic acid is unique due to its high water solubility and strong fluorescence emission in the orange spectrum. Compared to similar compounds, it offers better photostability and reduced non-specific binding, making it highly suitable for various biological and chemical applications .
Propriétés
Formule moléculaire |
C30H35KN2O8S2 |
|---|---|
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C30H36N2O8S2.K/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34;/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40);/q;+1/p-1 |
Clé InChI |
XSSPIINVLTVORR-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)


![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)


amino]-2-propanol](/img/structure/B15073137.png)

![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)


![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
